Wild-Type HIV-1 Protease Binding Affinity: Indinavir Exhibits Ki = 0.54 nM Relative to Comparator Inhibitors
Indinavir demonstrates a Ki of 0.54 nM against wild-type HIV-1 protease, which falls within the subnanomolar potency range characteristic of first-generation PIs [1]. This Ki value serves as a baseline reference for comparative studies; for example, enzyme kinetic characterization across HIV-1 subtype B and F proteases reports indinavir Ki values that can be directly compared with those of saquinavir, ritonavir, nelfinavir, and amprenavir under standardized assay conditions [1]. At the biochemical level, indinavir is not the most potent PI in the class (ritonavir and saquinavir show comparable or higher affinity), but its binding profile against specific resistance-conferring mutations distinguishes its utility for mechanistic studies [2].
| Evidence Dimension | Inhibition constant (Ki) against wild-type HIV-1 protease |
|---|---|
| Target Compound Data | Ki = 0.54 nM (free base); Ki = 0.24 nM reported in alternative assay systems [1][3] |
| Comparator Or Baseline | First-generation PI class: saquinavir (Ki ~0.1-0.4 nM), ritonavir (Ki ~0.015-0.6 nM), nelfinavir (Ki ~2 nM), amprenavir (Ki ~0.6 nM) [1] |
| Quantified Difference | Indinavir exhibits intermediate potency relative to class peers; not the most potent but within therapeutically relevant range |
| Conditions | In vitro enzyme inhibition assay using recombinant HIV-1 protease; subtype B wild-type |
Why This Matters
Establishes Indinavir's baseline potency as a reference point for experimental design and enables proper interpretation of resistance-associated potency shifts.
- [1] Ren S, Lien EJ. Development of HIV protease inhibitors: a survey. Prog Drug Res. 2001; 51: 1-31. PMID: 11548206. View Source
- [2] Krauchenco S, Martins NH, Sanches M, Polikarpov I. Effectiveness of commercial inhibitors against subtype F HIV-1 protease. J Enzyme Inhib Med Chem. 2009; 24(3): 638-645. PMID: 18720189. View Source
- [3] Indinavir product information. GLPBio. Accessed 2026. https://www.glpbio.com/indinavir.html. View Source
